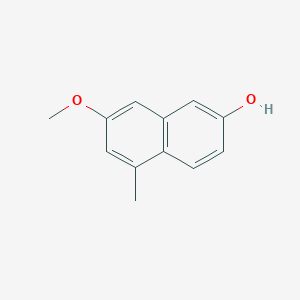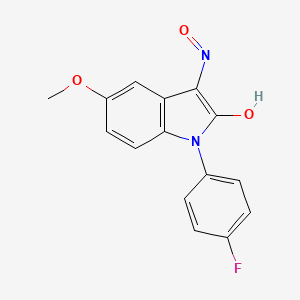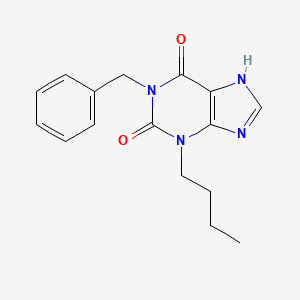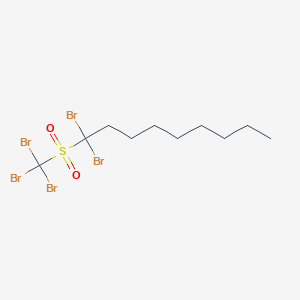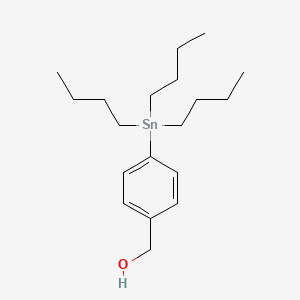![molecular formula C32H36N2O2 B14283357 2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] CAS No. 122098-02-6](/img/structure/B14283357.png)
2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two benzoxazole rings connected by a phenylene bridge, with isopropyl groups attached to the benzoxazole rings. It is commonly used in research due to its fluorescent properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] typically involves the condensation of 1,4-phenylenediamine with 2,4-di(propan-2-yl)benzoxazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzoxazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
科学研究应用
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the conjugated system of the benzoxazole rings, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.
相似化合物的比较
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore.
2,2’-p-Phenylene-bis(5-phenyloxazole): Utilized in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent whitening agent.
Uniqueness
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] stands out due to its high stability, unique structural features, and versatile applications in various fields. Its isopropyl groups provide additional steric hindrance, enhancing its stability and making it suitable for use in harsh conditions.
属性
CAS 编号 |
122098-02-6 |
|---|---|
分子式 |
C32H36N2O2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
2-[4-[5,7-di(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-5,7-di(propan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C32H36N2O2/c1-17(2)23-13-25(19(5)6)29-27(15-23)33-31(35-29)21-9-11-22(12-10-21)32-34-28-16-24(18(3)4)14-26(20(7)8)30(28)36-32/h9-20H,1-8H3 |
InChI 键 |
INDRTXUEQUNQMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC(=CC(=C5O4)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


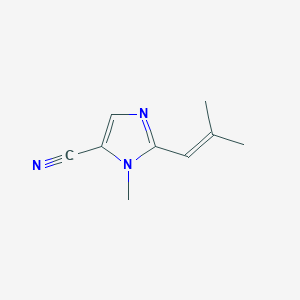

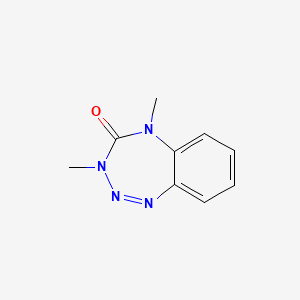

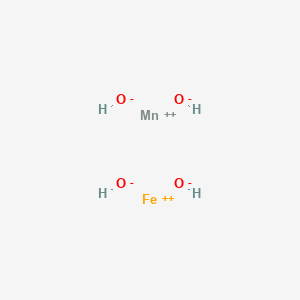

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
